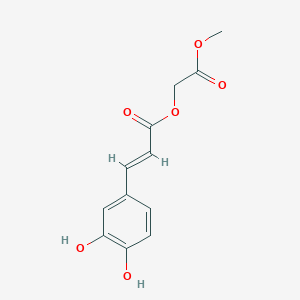
Caffeoylglycolic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Caffeoylglycolic acid methyl ester is a cinnamate ester obtained by the condensation of trans-caffeic acid with methyl hydroxyacetate. It is isolated from the leaves of Parthenocissus tricuspidata and exhibits antioxidant activity. It has a role as a radical scavenger and a plant metabolite. It is a cinnamate ester, a member of catechols and a methyl ester. It derives from a trans-caffeic acid and a glycolic acid.
Wissenschaftliche Forschungsanwendungen
Biological Activities
- Antioxidant Activity
-
Anti-inflammatory Effects
- Research indicates that this compound can inhibit inflammation pathways in human umbilical vein endothelial cells. It reduces the release of pro-inflammatory cytokines such as TNF-α and IL-1β when cells are stimulated with lipopolysaccharides (LPS) and suppresses cyclooxygenase-2 (COX-2) expression .
- In a study involving RAW264.7 macrophages, this compound was shown to induce heme oxygenase-1 (HO-1) expression via the Nrf2 pathway, leading to decreased production of nitric oxide and prostaglandin E2, which are mediators of inflammation .
Therapeutic Potential
This compound has been studied for its potential therapeutic applications:
- Cardiovascular Health : The compound's ability to modulate inflammatory responses may contribute to cardiovascular protection by reducing endothelial dysfunction .
- Cancer Treatment : As a derivative of caffeic acid, it shares similar mechanisms that exhibit anti-tumor properties. The modulation of inflammatory pathways can be beneficial in cancer therapy by reducing tumor-promoting inflammation .
- Neuroprotection : Its antioxidant properties may also extend to neuroprotective effects, potentially aiding in the prevention of neurodegenerative diseases .
Case Study 1: Inhibition of Inflammatory Responses
A study demonstrated that this compound significantly inhibited LPS-induced inflammatory responses in human endothelial cells by enhancing Nrf2 phosphorylation and HO-1 expression. This suggests its potential use in treating inflammatory diseases .
Case Study 2: Protective Effects Against Oxidative Stress
In animal models, this compound showed protective effects against oxidative stress-induced damage. Mice treated with this compound exhibited reduced markers of oxidative stress and improved survival rates under inflammatory challenges .
Eigenschaften
Molekularformel |
C12H12O6 |
|---|---|
Molekulargewicht |
252.22 g/mol |
IUPAC-Name |
(2-methoxy-2-oxoethyl) (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C12H12O6/c1-17-12(16)7-18-11(15)5-3-8-2-4-9(13)10(14)6-8/h2-6,13-14H,7H2,1H3/b5-3+ |
InChI-Schlüssel |
BTLDPXVDOAPOIR-HWKANZROSA-N |
Isomerische SMILES |
COC(=O)COC(=O)/C=C/C1=CC(=C(C=C1)O)O |
Kanonische SMILES |
COC(=O)COC(=O)C=CC1=CC(=C(C=C1)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















